molecular formula C10H10O3 B1313844 3-(2-Oxopropyl)benzoic acid CAS No. 205927-63-5

3-(2-Oxopropyl)benzoic acid

Cat. No. B1313844
Key on ui cas rn: 205927-63-5
M. Wt: 178.18 g/mol
InChI Key: PUKRMMAKVJOWIF-UHFFFAOYSA-N
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Patent
US08367829B2

Procedure details

CH3MgBr (3.0 M in THF, 11.2 mL, 33.7 mmol) was added slowly to a stirring solution of 3-(2-oxopropyl)benzoic acid (2 g, 11.2 mmol) in THF (100 mL) at 0° C. The resulting suspension was allowed to warm to rt then stirred overnight. The reaction mixture was diluted with H2O (50 mL) then quenched with 5 N HCl (pH<3). The aqueous layer was extracted with EtOAc (3×50 mL). The combined organic layers were washed with H2O (100 mL), brine (100 mL), dried over Na2SO4 (s), and concentrated to give a yellow oil. Chromatography (9:1, CH2Cl2/MeOH) afforded the title compound (1.36 g, 62%) as a white solid. ES/MS calcd. for C11H14NaO3+ 217.1. found m/z=217.2 (M+Na)+.
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
C[Mg+].[Br-].[O:4]=[C:5]([CH3:16])[CH2:6][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10]([OH:12])=[O:11].[CH2:17](Cl)Cl.CO>C1COCC1.O>[OH:4][C:5]([CH3:17])([CH3:16])[CH2:6][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10]([OH:12])=[O:11] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
11.2 mL
Type
reactant
Smiles
C[Mg+].[Br-]
Name
Quantity
2 g
Type
reactant
Smiles
O=C(CC=1C=C(C(=O)O)C=CC1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched with 5 N HCl (pH<3)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with H2O (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4 (s)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC(CC=1C=C(C(=O)O)C=CC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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